REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Pb+2:5].[N+]([O-])([O-])=O.[C:10]1([C:25]([O-:26])=[C:21]([N+:22]([O-:24])=[O:23])[CH:20]=[C:16]([N+:17]([O-:19])=[O:18])[C:14]=1[O-:15])[N+:11]([O-:13])=[O:12].[Na+:27].[Na+]>O.N=NNN>[C:10]1([C:14]([O-:15])=[C:16]([N+:17]([O-:19])=[O:18])[CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:25]=1[O-:26])[N+:11]([O-:13])=[O:12].[Pb+2:5].[N+:1]([O-:4])([O-:3])=[O:2].[Na+:27] |f:0.1.2,3.4.5,8.9,10.11|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Name
|
sodium styphnate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
tetrazene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N=NNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this being a dangerous material to handle dry
|
Type
|
CUSTOM
|
Details
|
The double decomposition reaction between the lead nitrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Pb+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Pb+2:5].[N+]([O-])([O-])=O.[C:10]1([C:25]([O-:26])=[C:21]([N+:22]([O-:24])=[O:23])[CH:20]=[C:16]([N+:17]([O-:19])=[O:18])[C:14]=1[O-:15])[N+:11]([O-:13])=[O:12].[Na+:27].[Na+]>O.N=NNN>[C:10]1([C:14]([O-:15])=[C:16]([N+:17]([O-:19])=[O:18])[CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:25]=1[O-:26])[N+:11]([O-:13])=[O:12].[Pb+2:5].[N+:1]([O-:4])([O-:3])=[O:2].[Na+:27] |f:0.1.2,3.4.5,8.9,10.11|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Name
|
sodium styphnate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
tetrazene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N=NNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this being a dangerous material to handle dry
|
Type
|
CUSTOM
|
Details
|
The double decomposition reaction between the lead nitrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Pb+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |